

# Preclinical Profile of Azelaprag (BGE-105): An Oral Apelin Receptor Agonist

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## Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792

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## Executive Summary

**Azelaprag** (BGE-105) is a first-in-class, orally available, small molecule agonist of the apelin receptor (APJ). Preclinical research has positioned **Azelaprag** as a promising therapeutic candidate for metabolic diseases, particularly obesity, by mimicking the beneficial effects of exercise. The apelin signaling pathway, the target of **Azelaprag**, is crucial in regulating metabolism, muscle function, and cardiovascular health. Preclinical studies in various animal models have demonstrated **Azelaprag**'s potential both as a monotherapy and in combination with other metabolic drugs, such as incretin agonists. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways of **Azelaprag**.

## Mechanism of Action: The Apelin-APJ Signaling Pathway

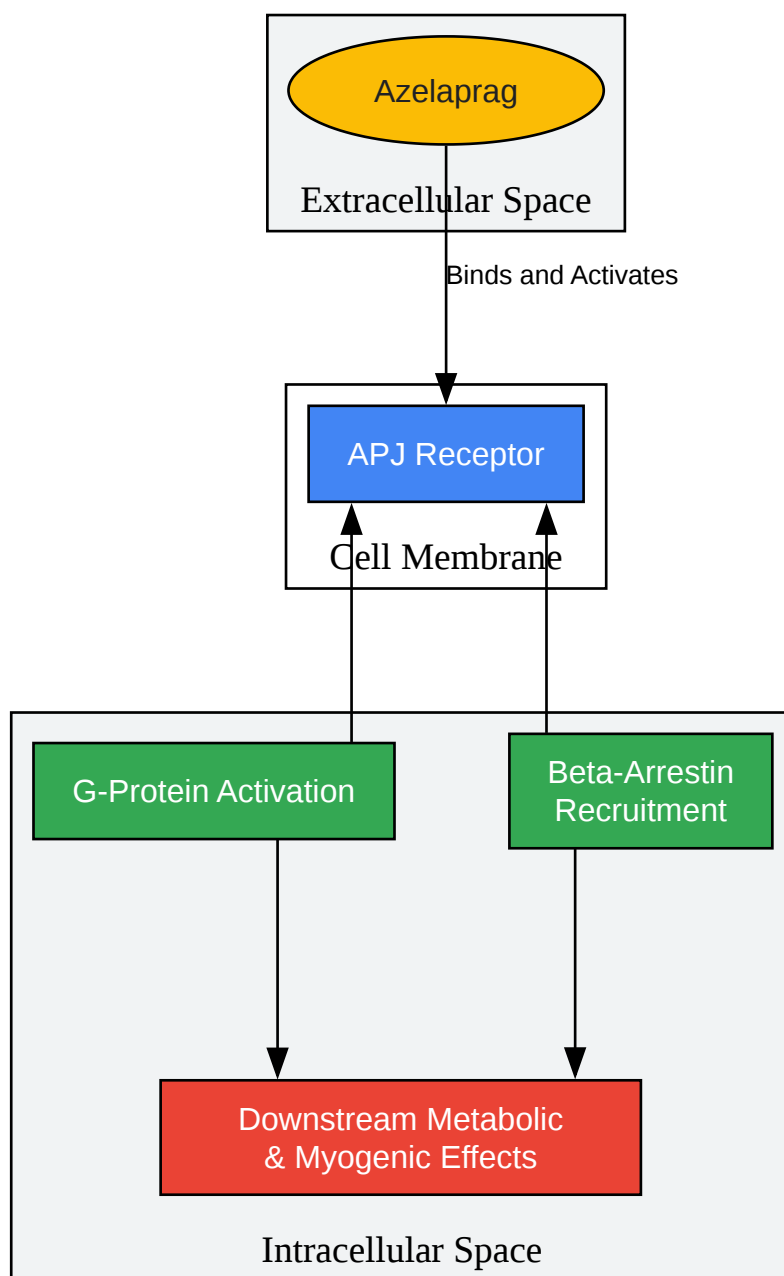
**Azelaprag** exerts its effects by activating the APJ receptor, a G-protein coupled receptor. The endogenous ligand for this receptor is apelin, a peptide that is released in response to physical exercise, earning it the classification of an "exerkine"[1][2]. The apelin-APJ signaling pathway is known to play a significant role in various physiological processes, including:

- **Metabolic Regulation:** It enhances insulin sensitivity and reduces fat mass[2].

- Muscle Physiology: It promotes muscle regeneration and regulates metabolism, growth, and repair[2][3].
- Cardiovascular Function: It has demonstrated cardioprotective effects[4].

**Azelaprag**, by mimicking the action of apelin, is designed to harness these therapeutic benefits. In vitro assays have confirmed that **Azelaprag** is a full APJ antagonist that activates the receptor with potency equal to or greater than the endogenous apelin peptide, triggering downstream signaling events such as beta-arrestin recruitment[5].

## Signaling Pathway Diagram



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Caption: **Azelaprag** activation of the APJ receptor and downstream signaling.

## Preclinical Efficacy

**Azelaprag** has been evaluated in multiple preclinical models, primarily focusing on diet-induced obese (DIO) mice. The studies have explored its effects as a standalone therapy and in combination with established obesity treatments.

## Monotherapy Effects

As a monotherapy in mice on a high-fat diet, **Azelaprag** has been shown to:

- Protect against excessive weight gain[6][7].
- Improve overall body composition[6][7].
- Increase physical activity and energy expenditure[6][7][8].

These findings underscore the "exercise mimetic" properties of the drug, suggesting a direct impact on metabolic rate and physical function.

## Combination Therapy with Incretin Agonists

When combined with GLP-1/GIP receptor agonists like tirzepatide and semaglutide, **Azelaprag** demonstrated synergistic effects on weight loss and body composition. Notably, this enhanced weight loss was not associated with a further reduction in food intake, indicating a distinct and complementary mechanism of action[1].

## Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on **Azelaprag**.

Table 1: Efficacy in Diet-Induced Obese (DIO) Mice - Combination Therapy

Treatment Group	Key Finding	Reported Efficacy	Source
Azelaprag + Tirzepatide	Increased total weight loss	39% total weight loss, approximately double that of tirzepatide alone.	[1][9]
Azelaprag + Tirzepatide	Body Composition	Restored body composition and muscle function to that of lean controls.	[1][10]
Azelaprag + Semaglutide	Weight Loss & Body Composition	Similar significant improvements in weight loss and body composition as seen with tirzepatide.	[1]

Table 2: Efficacy in Preclinical Models of Diabetic Obesity

Treatment Group	Key Finding	Reported Efficacy	Source
Azelaprag Monotherapy	Glycemic Control	Reduced HbA1c to levels comparable to lean controls.	[4]
Azelaprag Monotherapy	Glucose Tolerance	Improved glucose tolerance by 25%.	[4]
Azelaprag + Incretin	Glycemic Control	Further improved glycemic control compared to the incretin alone.	[4]

Table 3: Cardioprotective Effects in a DIO Model of Heart Failure with Preserved Ejection Fraction (HFpEF)

Treatment Group	Key Finding	Source
Azelaprag Monotherapy	Cardioprotection	Demonstrated cardioprotective effects.
Azelaprag + Semaglutide	Enhanced Cardioprotection	Showed enhanced benefits compared to monotherapy.

## Experimental Protocols and Methodologies

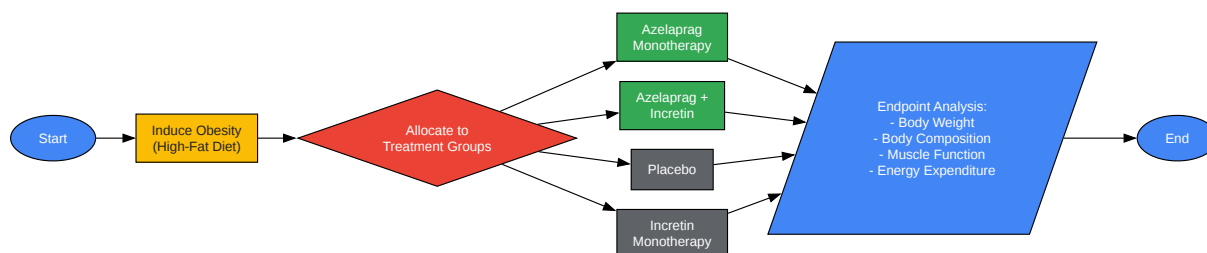
While specific, detailed protocols from peer-reviewed publications are not yet widely available, the general experimental design can be inferred from conference presentations and press releases.

### Diet-Induced Obesity (DIO) Mouse Model

This is the most frequently cited model in **Azelaprag** preclinical research.

- Objective: To evaluate the effect of **Azelaprag** on weight gain, body composition, and metabolic parameters in the context of a high-fat diet.
- Methodology:
  - Mice are fed a high-fat diet to induce obesity.
  - Animals are then treated with **Azelaprag** as a monotherapy or in combination with an incretin agonist (e.g., tirzepatide, semaglutide) or other appetite suppressants[6][7][11].
  - Control groups receive either a placebo or the incretin agonist alone.
  - Endpoints measured include body weight, body composition (fat vs. lean mass), muscle function, physical activity, and energy expenditure[1][6][7].

### Experimental Workflow Diagram



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Caption: General experimental workflow for diet-induced obese mouse studies.

## Conclusion and Future Directions

The preclinical data for **Azelaprag** strongly support its development as a novel oral therapy for obesity and other metabolic disorders. Its unique mechanism as an "exercise mimetic" that can be combined with appetite-suppressing incretins offers a promising strategy for achieving greater weight loss and improved body composition. While the preclinical results are compelling, it is important to note that a Phase 2 clinical trial was halted due to observations of liver transaminitis in some subjects receiving **Azelaprag**[8][10]. Further analysis of the clinical data is planned to determine the future development path for this compound[8]. The insights gained from these preclinical studies provide a solid foundation for understanding the therapeutic potential and biological activity of targeting the apelin-APJ pathway.

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